Lidofenin

Description

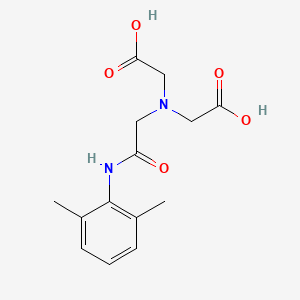

Structure

3D Structure

Properties

IUPAC Name |

2-[carboxymethyl-[2-(2,6-dimethylanilino)-2-oxoethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-9-4-3-5-10(2)14(9)15-11(17)6-16(7-12(18)19)8-13(20)21/h3-5H,6-8H2,1-2H3,(H,15,17)(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQJFMSHHYAZJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046389 | |

| Record name | Lidofenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59160-29-1 | |

| Record name | Lidofenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59160-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lidofenin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059160291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-(carboxymethyl)-N-[2-[(2,6-dimethylphenyl)amino]-2-oxoethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lidofenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lidofenin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIDOFENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK22QV7701 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodological & Application

Application Notes and Protocols for Lidofenin Administration in Animal Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidofenin, a lidocaine derivative, is a key component of Technetium-99m (99mTc) labeled radiopharmaceuticals used in hepatobiliary scintigraphy, also known as a HIDA (Hepatobiliary Iminodiacetic Acid) scan. This imaging technique is a valuable tool in preclinical animal research to non-invasively assess liver function, biliary tract patency, and gallbladder dynamics. These application notes provide detailed protocols and quantitative data for the administration of 99mTc-Lidofenin and its analogues in common animal research models, including mice, rats, rabbits, and dogs. The information is intended to guide researchers in designing and executing studies involving hepatobiliary function assessment in various disease models.

Mechanism of Action

Following intravenous administration, 99mTc-Lidofenin binds to plasma proteins, primarily albumin. This binding minimizes renal excretion and facilitates transport to the liver. In the liver, the complex dissociates, and the radiotracer is taken up by hepatocytes via a carrier-mediated, energy-dependent active transport mechanism, similar to the pathway for bilirubin.[1] This uptake is competitively inhibited by other organic anions such as bilirubin and sulfobromophthalein.[1] After uptake, 99mTc-Lidofenin is not metabolized but is rapidly excreted unchanged into the bile canaliculi. It then flows through the biliary ducts, into the gallbladder for storage, and eventually into the small intestine. This physiological pathway allows for the dynamic visualization and quantification of hepatobiliary function.

Data Presentation

Table 1: Recommended Dosages of 99mTc-Iminodiacetic Acid (IDA) Derivatives for Hepatobiliary Scintigraphy in Animal Models

| Animal Model | Radiopharmaceutical | Recommended Dose Range | Reference(s) |

| Mouse | 99mTc-TMIDA | 100 kBq (0.2 mL) | [2] |

| Rat | 99mTc-Mebrofenin | 18.5 MBq/kg | [3] |

| Rabbit | 99mTc-IDA Derivatives | 37-74 MBq (1-2 mCi) | [4] |

| Dog | 99mTc-Mebrofenin | 111-222 MBq (3-6 mCi) |

Note: Dosages may need to be optimized based on the specific imaging equipment, animal strain, and experimental objectives. Data for some entries are based on analogues of this compound, such as Mebrofenin and TMIDA, due to the limited availability of specific this compound dosage data for all species.

Table 2: Biodistribution of a 99mTc-Iminodiacetic Acid Derivative (99mTc-TMIDA) in Mice (% Injected Dose/Gram)

| Organ | 10 min | 30 min | 60 min | 120 min |

| Blood | 5.12 ± 0.45 | 1.88 ± 0.17 | 0.98 ± 0.09 | 0.45 ± 0.04 |

| Heart | 1.23 ± 0.11 | 0.45 ± 0.04 | 0.23 ± 0.02 | 0.11 ± 0.01 |

| Lung | 2.34 ± 0.21 | 0.87 ± 0.08 | 0.45 ± 0.04 | 0.21 ± 0.02 |

| Liver | 18.88 ± 1.69 | 8.76 ± 0.78 | 4.56 ± 0.41 | 2.12 ± 0.19 |

| Spleen | 0.98 ± 0.09 | 0.36 ± 0.03 | 0.19 ± 0.02 | 0.09 ± 0.01 |

| Kidneys | 3.45 ± 0.31 | 1.28 ± 0.11 | 0.67 ± 0.06 | 0.31 ± 0.03 |

| Stomach | 0.87 ± 0.08 | 1.23 ± 0.11 | 1.54 ± 0.14 | 1.87 ± 0.17 |

| Intestine | 2.34 ± 0.21 | 5.67 ± 0.51 | 10.98 ± 0.98 | 15.67 ± 1.40 |

| Muscle | 0.76 ± 0.07 | 0.28 ± 0.03 | 0.15 ± 0.01 | 0.07 ± 0.01 |

| Bone | 1.12 ± 0.10 | 0.42 ± 0.04 | 0.22 ± 0.02 | 0.10 ± 0.01 |

Data adapted from Motaleb et al. (2021) for 99mTc-TMIDA, a trimethyl derivative of iminodiacetic acid, as a representative analogue of this compound.

Table 3: Pharmacokinetic Parameters of a 99mTc-labeled Compound in Rabbits

| Parameter | Value |

| Blood Clearance | Bi-exponential |

| Initial Half-life (t½α) | ~28 minutes |

| Terminal Half-life (t½β) | ~325 minutes |

| Primary Route of Excretion | Urine |

Experimental Protocols

Protocol 1: Preparation of 99mTc-Lidofenin

Materials:

-

Lyophilized this compound kit (containing this compound and a reducing agent, typically stannous chloride).

-

Sterile, non-pyrogenic 99mTc-pertechnetate solution from a commercial generator.

-

Sterile 0.9% saline solution.

-

Lead-shielded vial.

-

Syringes and needles.

Procedure:

-

Place the lyophilized this compound kit vial in a lead shield.

-

Aseptically add the required amount of sterile 99mTc-pertechnetate solution to the vial. The activity will depend on the number of animals and the required dose per animal.

-

Gently swirl the vial to ensure complete dissolution of the contents. Avoid vigorous shaking to prevent denaturation.

-

Allow the mixture to incubate at room temperature for the time specified in the kit instructions (typically 10-15 minutes) to allow for radiolabeling.

-

Perform quality control to determine the radiochemical purity of the 99mTc-Lidofenin. This is typically done using instant thin-layer chromatography (ITLC) or paper chromatography. A radiochemical purity of >95% is generally considered acceptable.

-

The final product should be a clear, colorless solution.

Protocol 2: Hepatobiliary Scintigraphy in a Rat Model of Cholestasis

Animal Model:

-

Male Wistar or Sprague-Dawley rats (250-300g).

-

Induction of cholestasis: Ligate and transect the common bile duct. Sham-operated animals should be used as controls. Allow 3-7 days for the development of cholestasis.

Procedure:

-

Fast the rats for 4-6 hours prior to the study to ensure gallbladder filling.

-

Anesthetize the rat using a suitable anesthetic (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

-

Place the anesthetized rat in a supine position on the imaging platform of a gamma camera equipped with a pinhole collimator.

-

Administer 18.5 MBq/kg of 99mTc-Lidofenin intravenously via the tail vein.

-

Immediately start dynamic image acquisition for 60 minutes (e.g., 1-minute frames).

-

Following the dynamic scan, static images can be acquired at later time points (e.g., 90 and 120 minutes) if necessary to visualize intestinal transit.

-

Analyze the images to assess the rate of hepatic uptake, time to peak liver activity, and the time of appearance of the gallbladder, common bile duct, and small intestine. In cholestatic models, delayed or absent biliary excretion is expected.

Protocol 3: Assessment of Gallbladder Ejection Fraction in a Canine Model

Animal Model:

-

Healthy adult Beagle dogs.

Procedure:

-

Fast the dog for at least 12 hours prior to the study.

-

Administer a sedative if necessary for handling and positioning.

-

Position the dog in right lateral recumbency under the gamma camera.

-

Administer 111-222 MBq (3-6 mCi) of 99mTc-Lidofenin intravenously.

-

Acquire dynamic images until the gallbladder is clearly visualized (typically 30-60 minutes).

-

Once the gallbladder is maximally filled, administer a cholecystagogue such as sincalide (a synthetic form of cholecystokinin) intravenously. A typical dose is 0.02 µg/kg infused over 1-3 minutes.

-

Acquire dynamic images for an additional 30-60 minutes to visualize gallbladder contraction.

-

Draw regions of interest (ROIs) around the gallbladder on the pre- and post-stimulation images to calculate the gallbladder ejection fraction (GBEF) using the following formula: GBEF (%) = [(Maximal gallbladder counts - Minimal gallbladder counts) / Maximal gallbladder counts] x 100

Visualizations

Experimental workflow for hepatobiliary scintigraphy.

Physiological pathway of 99mTc-Lidofenin.

References

- 1. Uptake of technetium 99m hepatobiliary imaging agents by cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Hepatic extraction efficiency of technetium-99m-mebrofenin in the dog with toxic-induced acute liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics and biodistribution of technetium-99m(V)dimercaptosuccinic acid in an animal tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lidofenin in Biliary Tract Patency Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidofenin, a lidocaine derivative, is a key component of Technetium-99m (Tc-99m) labeled radiopharmaceuticals used in hepatobiliary scintigraphy, commonly known as a HIDA (Hepatobiliary Iminodiacetic Acid) scan. This non-invasive imaging technique provides dynamic, functional information about the hepatobiliary system, including hepatocellular function, gallbladder contractility, and the patency of the biliary ducts. Its ability to trace the physiological pathway of bile from hepatocytes to the small intestine makes it an invaluable tool in preclinical and clinical research, particularly in the assessment of biliary tract patency and in the evaluation of drug-induced liver injury (DILI) with a cholestatic component.

Mechanism of Action

Following intravenous administration, Tc-99m this compound binds to albumin in the bloodstream and is delivered to the liver.[1] It is then selectively taken up by hepatocytes from the sinusoidal blood via a carrier-mediated organic-anion transport system.[2] While the specific transporters for this compound have not been definitively elucidated, studies on similar iminodiacetic acid (IDA) derivatives, such as 99mTc-mebrofenin, have identified the Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3 as key mediators of hepatic uptake.[3] The uptake of this compound is an active, energy-dependent process and can be competitively inhibited by other organic anions like bilirubin and sulfobromophthalein (BSP).[2][4]

Once inside the hepatocytes, Tc-99m this compound is not metabolized but is rapidly excreted unchanged into the bile canaliculi. It then follows the natural flow of bile through the biliary tree, into the gallbladder for storage, and subsequently into the duodenum upon gallbladder contraction. This dynamic process allows for the visualization and quantitative assessment of the entire biliary pathway, enabling the detection of obstructions, leaks, or functional impairments.

Data Presentation: Comparative Biokinetics of Tc-99m IDA Derivatives

The selection of a hepatobiliary imaging agent can be guided by its pharmacokinetic properties. The following table summarizes the biokinetics of four common Tc-99m iminodiacetic acid derivatives in normal human subjects.

| Parameter | Diethyl-IDA (EIDA) | Dimethyl-IDA (HIDA/Lidofenin) | Paraisopropyl-IDA (PIPIDA) | Parabutyl-IDA (PBIDA) |

| Blood Clearance (t½, min) | 3.1 ± 0.3 | 4.2 ± 0.5 | 5.0 ± 0.5 | 7.9 ± 0.8 |

| 24-hr Urinary Excretion (%) | 16.2 ± 1.5 | 12.3 ± 1.2 | 11.2 ± 1.3 | 8.0 ± 0.6 |

| Hepatic Uptake (t½, min) | 3.7 ± 0.4 | 5.6 ± 0.4 | 4.2 ± 0.4 | 5.9 ± 0.3 |

| Hepatic Excretion (t½, min) | 11.8 ± 1.3 | 19.3 ± 1.5 | 29.8 ± 2.9 | 50.1 ± 4.2 |

| Data adapted from Klingensmith et al., Journal of Nuclear Medicine, 1982. |

Experimental Protocols

In Vitro Hepatocyte Uptake Assay

This protocol is designed to quantify the uptake of radiolabeled this compound into cultured hepatocytes, which can be used to investigate transport mechanisms and potential drug-drug interactions.

Materials:

-

Cryopreserved or freshly isolated hepatocytes (human or animal)

-

Hepatocyte culture medium (e.g., InVitroGRO KHB)

-

Tc-99m this compound (radiolabeled test article)

-

Non-radiolabeled this compound (cold test article)

-

Filtration oil (e.g., 5 parts silicone oil to 1 part mineral oil)

-

2N NaOH or other cell lysis buffer

-

48-well plates

-

Microcentrifuge tubes (0.4 mL)

-

Incubator with rotator (37°C)

-

Refrigerated centrifuge

-

Scintillation counter

Procedure:

-

Cell Preparation: Thaw and prepare hepatocytes according to the supplier's protocol. Resuspend cells to a concentration of 2 x 10^6 viable cells/mL in culture medium. Ensure cell viability is >80%.

-

Equilibration: Split the cell suspension into two aliquots. Equilibrate one at 37°C and the other at 4°C (to measure passive diffusion) for 15 minutes.

-

Test Article Preparation: Prepare a 3x stock solution of Tc-99m this compound in culture medium. For kinetic studies, a mixture of radiolabeled and non-radiolabeled this compound can be used to achieve the desired final concentration and specific activity.

-

Assay Setup:

-

Prepare microcentrifuge tubes by adding 100 µL of 2N NaOH to the bottom, followed by a layer of 100 µL of filtration oil.

-

In a 48-well plate, add 100 µL of equilibrated cells to triplicate wells for each time point and temperature condition.

-

-

Uptake Initiation: Add 50 µL of the 3x this compound stock solution to the wells to initiate uptake. Place the plate on a rotator in the incubator.

-

Uptake Termination: At designated time points (e.g., 0.5, 1, 2, 5, 10 minutes), transfer the entire cell suspension from a well into a prepared microcentrifuge tube.

-

Separation: Immediately centrifuge the tubes at high speed (e.g., 12,000 x g) for 2 minutes. The hepatocytes will pass through the oil layer into the NaOH, while the extracellular medium remains on top.

-

Quantification: Freeze the tubes and cut them just above the NaOH layer to separate the cell pellet. Measure the radioactivity in the cell pellet using a scintillation counter.

-

Data Analysis: Calculate the uptake rate, typically expressed as pmol/min/million cells. Active transport is determined by subtracting the uptake at 4°C from the uptake at 37°C.

In Vivo Assessment of Biliary Patency in an Animal Model of Drug-Induced Cholestasis

This protocol provides a framework for using Tc-99m this compound to assess biliary tract patency in a rodent model of drug-induced cholestasis.

Materials:

-

Tc-99m this compound

-

Animal model of cholestasis (e.g., rats treated with a cholestatic agent like alpha-naphthylisothiocyanate (ANIT) or via bile duct ligation)

-

Anesthetic agent

-

Gamma camera/scintigraphy system

-

Data acquisition and analysis software

Procedure:

-

Animal Preparation:

-

Fast the animals for 4-6 hours prior to imaging to promote gallbladder filling. Water should be available ad libitum.

-

Anesthetize the animal and place it in a supine position under the gamma camera.

-

-

Baseline Imaging (Optional but Recommended):

-

Administer a weight-based dose of Tc-99m this compound (e.g., 18.5 MBq/kg) via tail vein injection.

-

Acquire dynamic images for 60 minutes (e.g., 1-minute frames).

-

This provides a baseline of normal biliary function for each animal before inducing cholestasis.

-

-

Induction of Cholestasis:

-

Administer the cholestatic drug according to the established protocol.

-

Allow sufficient time for the drug to induce biliary impairment. This will vary depending on the agent used.

-

-

Follow-up Imaging:

-

Repeat the imaging procedure (steps 1-2) at a predetermined time point after drug administration.

-

-

Data Acquisition and Analysis:

-

Acquire dynamic images for at least 60 minutes. Delayed imaging at 2-4 hours may be necessary if there is delayed or non-visualization of the biliary tract.

-

Draw regions of interest (ROIs) over the liver, gallbladder (if applicable), and small intestine to generate time-activity curves.

-

Analyze the data for the following parameters:

-

Time to peak liver activity.

-

Liver clearance half-time.

-

Time to visualization of the gallbladder and small intestine.

-

Presence of delayed biliary-to-bowel transit, which indicates obstruction or functional impairment.

-

-

Application in Drug Development

This compound-based cholescintigraphy is a powerful tool for evaluating the potential of new chemical entities (NCEs) to cause cholestatic liver injury. By providing functional data on bile flow, it can help to identify compounds that impair biliary excretion, a common mechanism of DILI.

By incorporating cholescintigraphy into preclinical safety assessment programs, researchers can:

-

Screen compounds early: Identify potential cholestatic liabilities in NCEs before they advance to later stages of development.

-

Investigate mechanisms of DILI: Differentiate between hepatocellular injury and cholestatic or mixed injury patterns.

-

Quantify the degree of biliary impairment: Use time-activity curves and clearance rates to objectively measure the impact of a drug on bile flow.

-

Evaluate therapeutic interventions: Assess the efficacy of potential treatments for DILI by measuring the restoration of normal biliary function.

References

- 1. 2024.sci-hub.ru [2024.sci-hub.ru]

- 2. Hepatic clearance mechanism of Tc-99m-HIDA and its effect on quantitation of hepatobiliary function: Concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Uptake of technetium 99m hepatobiliary imaging agents by cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Lidofenin in Liver Function Studies: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidofenin, a technetium-99m (⁹⁹ᵐTc) labeled iminodiacetic acid (IDA) derivative, historically played a significant role in the non-invasive assessment of liver function through a nuclear medicine imaging technique known as hepatobiliary scintigraphy, or HIDA scan. While largely succeeded by newer agents with improved imaging characteristics, particularly in patients with hyperbilirubinemia, understanding the application and methodology of this compound provides valuable context for the evolution of functional liver imaging and the principles of hepatic organic anion transport.[1][2] This document provides detailed application notes and protocols relevant to the use of ⁹⁹ᵐTc-Lidofenin in liver function studies.

Mechanism of Action

Following intravenous administration, ⁹⁹ᵐTc-Lidofenin binds to plasma proteins, primarily albumin. This binding minimizes renal excretion and facilitates transport to the liver.[3] The complex then traverses the fenestrated sinusoidal endothelium of the liver, gaining access to the surface of hepatocytes.

The uptake of ⁹⁹ᵐTc-Lidofenin into hepatocytes is an active, energy-dependent process mediated by carrier proteins on the sinusoidal membrane.[4] Specifically, it is taken up via the organic anion transporting polypeptide (OATP) pathway.[5] While the precise affinity of this compound for specific OATP isoforms is not extensively documented in recent literature, related IDA compounds like Mebrofenin are known substrates for OATP1B1 and OATP1B3. This transport system is shared with endogenous substances like bilirubin and bile acids, leading to competitive inhibition at high bilirubin concentrations.

Once inside the hepatocyte, ⁹⁹ᵐTc-Lidofenin is not metabolized. It is transported across the hepatocyte and excreted unchanged into the bile canaliculi. This biliary excretion allows for the visualization of the biliary tree and assessment of bile flow.

Data Presentation

Quantitative data for this compound is not as readily available in recent literature as for newer agents like Mebrofenin. The following table provides a comparative summary of key pharmacokinetic parameters for IDA derivatives. It is important to note that direct comparative studies with modern quantitative methods are scarce for this compound.

| Parameter | ⁹⁹ᵐTc-Lidofenin (HIDA) | ⁹⁹ᵐTc-Disofenin | ⁹⁹ᵐTc-Mebrofenin |

| Hepatic Extraction Efficiency | Data not readily available in recent literature. Generally considered lower than Mebrofenin. | ~88% | ~98% |

| Plasma Clearance | Data on specific clearance rates are limited in recent literature. | Rapid, with about 8% of injected dose remaining at 30 minutes. | Faster than Disofenin. Half-time clearance of approximately 19 minutes has been reported in animal models. |

| Renal Excretion (first 2 hours) | Higher than Mebrofenin, especially with elevated bilirubin. | ~9% | ~1% |

| Optimal Imaging in Jaundice | Suboptimal with bilirubin levels > 5.0 mg/dL. | Diagnostic quality with bilirubin up to 25-30 mg/dL. | Superior performance in patients with high bilirubin levels. |

Experimental Protocols

Protocol: Hepatobiliary Scintigraphy with ⁹⁹ᵐTc-Lidofenin

This protocol is a generalized procedure for a HIDA scan, adapted for the use of ⁹⁹ᵐTc-Lidofenin based on historical and general cholescintigraphy guidelines.

1. Patient Preparation:

-

Patients should fast for a minimum of 4-6 hours prior to the study to ensure a quiescent gallbladder.

-

Prolonged fasting (>24 hours) should be avoided as it can lead to a full, non-contractile gallbladder, potentially causing a false-positive result.

-

Opiate medications, which can cause spasm of the sphincter of Oddi and interfere with bile flow, should be discontinued for at least 6 hours before the scan.

2. Radiopharmaceutical Preparation:

-

⁹⁹ᵐTc-Lidofenin is prepared from a sterile, non-pyrogenic kit containing this compound and a reducing agent (e.g., stannous chloride).

-

Aseptically add sterile, oxidant-free ⁹⁹ᵐTc-pertechnetate to the vial.

-

The typical adult dose is 185-370 MBq (5-10 mCi), administered intravenously.

3. Imaging Procedure:

-

Position the patient supine under a large field-of-view gamma camera fitted with a low-energy, all-purpose collimator.

-

Administer the ⁹⁹ᵐTc-Lidofenin as an intravenous bolus injection.

-

Begin dynamic image acquisition immediately for 60 minutes. Images are typically acquired as 60 one-minute frames.

-

The energy window should be centered at 140 keV with a 15-20% window.

-

At the end of the 60-minute acquisition, obtain static images in the anterior, right anterior oblique, and right lateral projections.

-

If the gallbladder is not visualized within 60 minutes, delayed imaging at 2-4 hours, or even up to 24 hours in cases of severe liver dysfunction, may be necessary.

4. Data Analysis (Quantitative):

-

Regions of interest (ROIs) are drawn around the entire liver and the heart (to represent the blood pool).

-

Time-activity curves are generated for the liver and heart ROIs.

-

Hepatic Extraction Fraction (HEF): This can be calculated by deconvolution analysis of the liver and blood-pool time-activity curves. It represents the percentage of the radiotracer extracted by the liver in a single pass.

-

Time to Peak Activity (Tmax): The time at which the liver activity is at its maximum.

-

Biliary Excretion Half-Time (T½): The time it takes for the liver activity to decrease by 50% from its peak.

Mandatory Visualizations

Caption: Hepatocyte uptake pathway of ⁹⁹ᵐTc-Lidofenin.

Caption: Experimental workflow for a this compound HIDA scan.

Applications in Drug Development

While ⁹⁹ᵐTc-Lidofenin is not a primary tool in modern drug development due to the availability of more robust imaging agents, the principles of its application remain relevant. Hepatobiliary scintigraphy can be employed in preclinical and clinical studies to:

-

Assess Drug-Induced Liver Injury (DILI): Changes in hepatic uptake and excretion of IDA derivatives can provide an early indication of hepatocellular dysfunction caused by a new chemical entity.

-

Investigate Drug-Drug Interactions: Scintigraphy can be used to determine if a new drug competes for the same hepatic uptake or excretion pathways as IDA agents, providing insight into potential interactions with other drugs that utilize the OATP pathway.

-

Evaluate Liver Function in Specific Patient Populations: In clinical trials, hepatobiliary scintigraphy can be used to stratify patients based on baseline liver function or to monitor changes in liver function over the course of a study.

Limitations

The primary limitation of ⁹⁹ᵐTc-Lidofenin is its reduced hepatic uptake and increased renal excretion in the presence of elevated serum bilirubin. This significantly limits its diagnostic utility in jaundiced patients. Newer agents like ⁹⁹ᵐTc-Mebrofenin and ⁹⁹ᵐTc-Disofenin have a higher affinity for the hepatocyte transporters and are less affected by hyperbilirubinemia, making them the current standard for hepatobiliary scintigraphy.

Conclusion

⁹⁹ᵐTc-Lidofenin was a foundational radiopharmaceutical in the development of functional liver imaging. While its clinical use has diminished, the principles of its mechanism of action and the experimental protocols for its use continue to inform our understanding of hepatic physiology and provide a basis for the application of newer, more advanced hepatobiliary imaging agents in research and drug development.

References

- 1. Identification and Evaluation of Clinical Substrates of Organic Anion Transporting Polypeptides 1B1 and 1B3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. radiologyofindiana.com [radiologyofindiana.com]

- 3. European Nuclear Medicine Guide [nucmed-guide.app]

- 4. Uptake of technetium 99m hepatobiliary imaging agents by cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Technetium-99m-iminodiacetic acid organic anions: review of biokinetics and clinical application in hepatology - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lidofenin Uptake Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for designing and executing Lidofenin uptake inhibition assays, crucial for evaluating the potential of new chemical entities (NCEs) to cause drug-drug interactions (DDIs). This compound, a diagnostic agent, is a known substrate of the hepatic uptake transporters Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and 1B3 (OATP1B3). Inhibition of these transporters can lead to altered pharmacokinetics of co-administered drugs, potentially causing adverse effects.[1][2][3]

Introduction to OATP1B1 and OATP1B3

OATP1B1 and OATP1B3 are transmembrane proteins primarily expressed on the basolateral (sinusoidal) membrane of human hepatocytes.[2][4] They play a critical role in the hepatic uptake and clearance of a wide range of endogenous compounds (e.g., bilirubin, bile acids, and steroid conjugates) and xenobiotics, including many clinically important drugs such as statins, methotrexate, and certain antivirals. Inhibition of OATP1B1 and OATP1B3 by an NCE can lead to an increase in the plasma concentration of co-administered drugs that are substrates of these transporters, increasing the risk of toxicity. Therefore, regulatory agencies like the FDA and EMA recommend evaluating NCEs as potential inhibitors of these transporters.

Principle of the Assay

The this compound uptake inhibition assay is a cell-based in vitro method used to determine if a test compound inhibits the uptake of this compound, a probe substrate for OATP1B1 and OATP1B3, into cells overexpressing these transporters. The assay involves incubating these cells with a fixed concentration of this compound in the presence and absence of varying concentrations of the test compound. A reduction in the intracellular accumulation of this compound in the presence of the test compound indicates inhibition. The data is then used to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the uptake of the substrate by 50%.

Data Presentation

Quantitative data from this compound uptake inhibition assays should be meticulously recorded and presented to allow for clear interpretation and comparison. The following table provides an example of how to structure such data.

| Test Compound | Concentration (µM) | This compound Uptake (% of Control) | Standard Deviation | % Inhibition |

| Vehicle Control | 0 | 100 | 5.2 | 0 |

| Positive Control (e.g., Rifampicin) | 10 | 15.8 | 2.1 | 84.2 |

| Test Compound A | 0.1 | 95.3 | 4.8 | 4.7 |

| 1 | 75.1 | 6.2 | 24.9 | |

| 10 | 48.9 | 3.5 | 51.1 | |

| 50 | 22.4 | 2.9 | 77.6 | |

| 100 | 12.1 | 1.8 | 87.9 | |

| Test Compound B | 0.1 | 98.2 | 5.1 | 1.8 |

| 1 | 96.5 | 4.9 | 3.5 | |

| 10 | 92.8 | 5.5 | 7.2 | |

| 50 | 88.4 | 6.1 | 11.6 | |

| 100 | 85.3 | 5.8 | 14.7 |

Table 1: Example Data Summary for a this compound Uptake Inhibition Assay. The table shows the percentage of this compound uptake in the presence of different concentrations of test compounds relative to the vehicle control. The % inhibition is calculated as 100 - (% of Control).

Experimental Protocols

A detailed and validated protocol is essential for generating reliable and reproducible data.

I. Cell Culture and Maintenance

-

Cell Lines: Use stable cell lines overexpressing human OATP1B1 or OATP1B3 (e.g., HEK293 or CHO cells). A parental cell line not expressing the transporter should be used as a negative control.

-

Culture Medium: Grow cells in the recommended medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS), antibiotics (e.g., 100 U/mL penicillin and 100 µg/mL streptomycin), and a selection agent (e.g., G418) to maintain transporter expression.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Sub-culturing: Passage cells every 2-3 days to maintain them in the exponential growth phase.

II. This compound Uptake Inhibition Assay

-

Cell Seeding: Seed the OATP1B1/1B3-expressing cells and parental cells into 24- or 48-well plates at an appropriate density (e.g., 2.5 x 10^5 cells/well) and allow them to adhere and form a monolayer for 24-48 hours.

-

Preparation of Solutions:

-

Uptake Buffer: Prepare a pre-warmed (37°C) uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a buffer containing 116.4 mM NaCl, 5.3 mM KCl, 1 mM NaH2PO4, 0.8 mM MgSO4, 5.5 mM D-glucose, and 20 mM HEPES, pH 7.4).

-

This compound Solution: Prepare a stock solution of radiolabeled ([99mTc] or other appropriate label) or non-radiolabeled this compound in a suitable solvent and dilute it to the final working concentration in the uptake buffer. The final concentration should be at or below the Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibition.

-

Inhibitor Solutions: Prepare stock solutions of the test compounds and positive control inhibitor (e.g., rifampicin or cyclosporin A) in a suitable solvent (e.g., DMSO). Prepare serial dilutions in the uptake buffer to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤1%).

-

-

Assay Procedure:

-

Pre-incubation: Aspirate the culture medium from the wells and wash the cell monolayers twice with pre-warmed uptake buffer. Pre-incubate the cells with the uptake buffer containing the test compound, positive control, or vehicle for a specified time (e.g., 10-30 minutes) at 37°C.

-

Initiation of Uptake: Start the uptake reaction by adding the this compound solution (containing the respective inhibitors or vehicle) to each well.

-

Incubation: Incubate the plates at 37°C for a short, defined period (e.g., 2-5 minutes) to measure the initial rate of uptake.

-

Termination of Uptake: Stop the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 1% SDS or a buffer containing a non-ionic detergent).

-

-

Quantification:

-

Radiolabeled this compound: If a radiolabeled substrate is used, transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Non-radiolabeled this compound: If a non-radiolabeled substrate is used, quantify the intracellular concentration of this compound using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).

-

Protein Normalization: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data to the amount of cellular protein.

-

III. Data Analysis

-

Calculate Uptake: Determine the rate of this compound uptake in each well (e.g., pmol/min/mg protein).

-

Calculate % Inhibition: Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Uptake with Inhibitor / Uptake with Vehicle)] * 100

-

Determine IC50: Plot the % inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC50 value. The four-parameter logistic equation is commonly used for this purpose.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual signaling pathway of this compound uptake and the experimental workflow for the inhibition assay.

Caption: OATP1B1/1B3-mediated uptake of this compound and its inhibition.

Caption: Experimental workflow for this compound uptake inhibition assay.

References

- 1. Clinical importance of OATP1B1 and OATP1B3 in drug-drug interactions [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of OATP1B1 and OATP1B3 in Drug-Drug Interactions Mediated by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Novel Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3 (OATP1B1 and OATP1B3) Using a Consensus Vote of Six Classification Models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Lidofenin in Cultured Rat Hepatocyte Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Lidofenin, a hepatobiliary imaging agent, in experiments with cultured primary rat hepatocytes. The following sections detail the protocols for hepatocyte isolation and culture, this compound uptake and efflux assays, and summarize key quantitative data. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the experimental procedures and underlying biological mechanisms.

Introduction

This compound, chemically known as Technetium-99m (99mTc)-Lidofenin or HIDA (Hepatic Iminodiacetic Acid), is a radioactive diagnostic agent primarily used for hepatobiliary scintigraphy.[1][2] In the context of cellular biology and drug development, 99mTc-Lidofenin serves as a valuable tool for studying the function of hepatic transporters in vitro.[3] Experiments using cultured rat hepatocytes allow for the detailed investigation of the mechanisms of hepatic uptake and efflux of various compounds, providing insights into liver function, drug-drug interactions, and potential hepatotoxicity.[4][5]

The transport of 99mTc-Lidofenin into hepatocytes is an active, energy-dependent process. It is primarily mediated by members of the Organic Anion Transporting Polypeptide (OATP) family of transporters located on the sinusoidal (basolateral) membrane of hepatocytes. Following uptake, it is excreted unchanged into the bile canaliculi via efflux transporters such as the Multidrug Resistance-Associated Protein 2 (MRP2).

These protocols are designed to provide a standardized methodology for researchers to investigate the hepatobiliary transport of this compound, enabling the screening of new chemical entities for their potential interaction with these critical hepatic transport pathways.

Experimental Protocols

Isolation and Culture of Primary Rat Hepatocytes

A reliable method for isolating viable hepatocytes is crucial for successful in vitro studies. The two-step in situ collagenase perfusion technique is a widely accepted method for obtaining high yields of healthy hepatocytes.

Materials:

-

Male Wistar rats (200-300g)

-

Anesthetics (e.g., Ketamine/Xylazine)

-

Perfusion Buffer I (Ca2+-free Hanks' Balanced Salt Solution (HBSS) with 0.5 mM EGTA)

-

Perfusion Buffer II (HBSS with 5 mM CaCl2 and 0.05% Collagenase Type IV)

-

Hepatocyte Wash Medium (e.g., Williams' Medium E with 10% Fetal Bovine Serum)

-

Hepatocyte Culture Medium (e.g., Williams' Medium E supplemented with insulin, dexamethasone, and antibiotics)

-

Collagen-coated culture plates

-

Peristaltic pump

-

Surgical instruments

Protocol:

-

Animal Preparation: Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.

-

Surgical Procedure: Perform a midline laparotomy to expose the portal vein. Cannulate the portal vein with an appropriate gauge catheter and secure it.

-

Perfusion - Step 1: Initiate perfusion with Perfusion Buffer I at a flow rate of 10-15 mL/min for 10 minutes to flush the liver of blood and chelate calcium. The liver should become pale.

-

Perfusion - Step 2: Switch to Perfusion Buffer II and continue perfusion for 10-15 minutes to digest the liver's extracellular matrix. The liver will become soft and swollen.

-

Hepatocyte Isolation: Carefully excise the digested liver and transfer it to a sterile petri dish containing Hepatocyte Wash Medium. Gently tease the liver apart with forceps to release the hepatocytes.

-

Cell Filtration and Purification: Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue. Purify the hepatocytes from other cell types by low-speed centrifugation (e.g., 50 x g for 3 minutes) and wash the cell pellet with Wash Medium.

-

Cell Viability and Counting: Determine hepatocyte viability using the trypan blue exclusion method. A viability of >85% is generally required for culture. Count the viable cells using a hemocytometer.

-

Cell Seeding: Seed the isolated hepatocytes onto collagen-coated culture plates at a density of approximately 0.7-1.0 x 10^6 cells/well in a 6-well plate in Hepatocyte Culture Medium.

-

Culture Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium after 4-6 hours to remove unattached and non-viable cells, and then every 24 hours thereafter. Experiments are typically performed within 24-72 hours of plating.

99mTc-Lidofenin Uptake Assay

This assay measures the rate of uptake of 99mTc-Lidofenin into cultured rat hepatocytes.

Materials:

-

Cultured rat hepatocytes (24-48 hours post-seeding)

-

99mTc-Lidofenin solution (in appropriate buffer, e.g., Krebs-Henseleit buffer)

-

Ice-cold wash buffer (e.g., PBS)

-

Cell lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100)

-

Gamma counter

-

Inhibitors (optional, e.g., sulfobromophthalein, bilirubin, taurocholate)

Protocol:

-

Preparation: Aspirate the culture medium from the hepatocyte monolayers and wash twice with pre-warmed (37°C) uptake buffer.

-

Initiate Uptake: Add the 99mTc-Lidofenin solution (at a desired concentration) to each well to start the uptake reaction. For time-course experiments, incubate for various time points (e.g., 1, 5, 10, 15, 30 minutes). To investigate the energy dependence of uptake, a parallel set of experiments can be conducted at 4°C, which should markedly reduce uptake.

-

Inhibitor Studies (Optional): To identify the transporters involved, pre-incubate the cells with known inhibitors (e.g., 20 µM sulfobromophthalein) for a short period before adding the 99mTc-Lidofenin solution containing the same concentration of the inhibitor.

-

Terminate Uptake: At the end of each incubation period, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold wash buffer to stop the uptake and remove extracellular radioactivity.

-

Cell Lysis and Measurement: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis. Transfer the lysate to tubes for radioactivity measurement using a gamma counter.

-

Data Analysis: Determine the amount of protein in each well using a standard protein assay (e.g., BCA assay). Normalize the radioactivity counts to the protein content to express the uptake as counts per minute (CPM) per milligram of protein or as picomoles per milligram of protein if the specific activity of the 99mTc-Lidofenin is known.

99mTc-Lidofenin Efflux Assay (in Sandwich-Cultured Hepatocytes)

This assay allows for the differentiation between basolateral (sinusoidal) and canalicular (biliary) efflux of 99mTc-Lidofenin. This is achieved by using a sandwich culture configuration where hepatocytes form bile canaliculi between them.

Materials:

-

Sandwich-cultured rat hepatocytes (typically cultured for 3-5 days to allow for the formation of functional bile canaliculi)

-

99mTc-Lidofenin solution

-

Standard buffer (e.g., HBSS with Ca2+)

-

Ca2+-free buffer (e.g., HBSS without Ca2+)

-

Gamma counter

Protocol:

-

Loading Phase: Incubate the sandwich-cultured hepatocytes with 99mTc-Lidofenin in standard buffer for a defined period (e.g., 30 minutes) to allow for uptake and accumulation in the cells and bile canaliculi.

-

Wash: Aspirate the loading solution and wash the cells several times with standard buffer to remove extracellular radioactivity.

-

Efflux Phase:

-

Basolateral Efflux: To one set of wells, add fresh, pre-warmed standard buffer. At various time points (e.g., 5, 15, 30 minutes), collect aliquots of the buffer to measure the amount of 99mTc-Lidofenin that has been transported out of the cells across the basolateral membrane.

-

Total (Basolateral + Canalicular) Efflux: To a parallel set of wells, add pre-warmed Ca2+-free buffer. The absence of calcium disrupts the tight junctions sealing the bile canaliculi, allowing the contents to be released into the medium. Collect aliquots of the buffer at the same time points as for the basolateral efflux measurement.

-

-

Cell Lysis: At the end of the efflux period, lyse the cells as described in the uptake assay protocol and measure the remaining intracellular radioactivity.

-

Data Analysis:

-

Calculate the cumulative efflux into the medium at each time point for both conditions.

-

The difference in efflux between the Ca2+-free and standard buffer conditions represents the canalicular efflux.

-

Express the efflux as a percentage of the initial intracellular concentration or as a rate (e.g., pmol/min/mg protein).

-

Data Presentation

The following tables summarize the expected quantitative outcomes from the described experiments. The values are indicative and may vary depending on the specific experimental conditions.

Table 1: 99mTc-Lidofenin Uptake Characteristics in Cultured Rat Hepatocytes

| Parameter | Condition | Observation | Reference |

| Temperature Dependence | 37°C vs 4°C | Uptake is significantly reduced at 4°C, indicating an active, energy-dependent process. | |

| Energy Dependence | ATP depletion (e.g., with sodium azide and 2-deoxyglucose) | Initial uptake is reduced, confirming an energy-dependent mechanism. | |

| Inhibition by Organic Anions | 20 µM Sulfobromophthalein | Uptake is inhibited, suggesting a shared anionic transport mechanism. | |

| 20 µM Bilirubin | Uptake is inhibited. | ||

| 20 µM Taurocholate | Uptake is inhibited. | ||

| 20 µM Deoxycholate | Uptake is inhibited. | ||

| 20 µM Chenodeoxycholate | Uptake is inhibited. | ||

| 20 µM Cholate | Uptake is inhibited. | ||

| Ion Dependence | Removal of NaCl from medium | Uptake is unaffected, suggesting transport is independent of Na+ and Cl- gradients. |

Table 2: Comparative Uptake Rates of 99mTc-labeled Hepatobiliary Imaging Agents at 37°C

| Agent | Relative Rate of Uptake | Reference |

| 99mTc-Mebrofenin | Highest | |

| 99mTc-Disofenin | High | |

| 99mTc-Lidofenin | Moderate | |

| 99mTc-Arclofenin | Lower |

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key transport pathways and experimental workflows.

Caption: Transport pathway of 99mTc-Lidofenin in a rat hepatocyte.

Caption: Experimental workflow for the 99mTc-Lidofenin uptake assay.

Caption: Workflow for the 99mTc-Lidofenin efflux assay.

References

- 1. Isolation of Primary Rat Hepatocytes with Multiparameter Perfusion Control [jove.com]

- 2. Role of the liver-specific transporters OATP1B1 and OATP1B3 in governing drug elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Uptake of technetium 99m hepatobiliary imaging agents by cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hepatic OATP and OCT uptake transporters: their role for drug-drug interactions and pharmacogenetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic Imaging Using 99mTc-Mebrofenin to Untangle the Pattern of Hepatocyte Transporter Disruptions Induced by Endotoxemia in Rats [mdpi.com]

Application Notes and Protocols for Radiopharmaceutical Kits: Tc-99m Lidofenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Technetium-99m (Tc-99m) Lidofenin is a sterile, pyrogen-free diagnostic radiopharmaceutical agent used for hepatobiliary imaging. Following intravenous administration, Tc-99m this compound is taken up by hepatocytes and excreted into the biliary system, allowing for the functional assessment of the liver, gallbladder, and biliary ducts. This document provides detailed application notes and protocols for the preparation and quality control of Tc-99m this compound from lyophilized kits for research and development purposes.

Principle of the Method

Lyophilized kits for the preparation of Tc-99m this compound contain the necessary non-radioactive components, including the this compound ligand and a reducing agent, typically a stannous salt. When sterile, pyrogen-free sodium pertechnetate ([⁹⁹ᵐTc]NaTcO₄) is added to the vial, the pertechnetate (Tc-99m in the +7 oxidation state) is reduced by the stannous ions. The reduced Tc-99m (in a lower oxidation state) then forms a stable chelate with the this compound ligand. The resulting Tc-99m this compound complex is suitable for intravenous injection.

Kit Formulation (Illustrative Example)

While specific formulations may vary between manufacturers, a typical lyophilized kit for the preparation of Tc-99m this compound may contain the components listed in Table 1. This formulation is provided as an illustrative example based on analogous hepatobiliary iminodiacetic acid (HIDA) agents.

Table 1: Illustrative Composition of a Lyophilized this compound Kit

| Component | Quantity per Vial (Example) | Purpose |

| This compound | 20 mg | Active Ligand |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 0.2 - 0.6 mg | Reducing Agent |

| Gentisic Acid | 0.5 - 0.7 mg | Stabilizer/Antioxidant |

| Sodium Chloride | 10 mg | Isotonicity Agent |

| Nitrogen (N₂) | q.s. | Inert atmosphere to prevent oxidation |

Note: The pH of the solution is typically adjusted to between 3.5 and 5.0 prior to lyophilization.

Experimental Protocols

Protocol 1: Reconstitution of the Lyophilized Kit

Materials:

-

Lyophilized this compound Kit

-

Sterile, pyrogen-free Sodium Pertechnetate ([⁹⁹ᵐTc]NaTcO₄) elution from a ⁹⁹Mo/⁹⁹ᵐTc generator

-

Sterile 5 mL or 10 mL syringe with a shielded needle

-

Lead pot for the reaction vial

-

Dose calibrator

-

Alcohol swabs

Procedure:

-

Visually inspect the lyophilized kit for any signs of damage or discoloration.

-

Place the lyophilized vial in a lead pot.

-

Using an alcohol swab, disinfect the rubber septum of the vial.

-

Aseptically draw the required activity of [⁹⁹ᵐTc]NaTcO₄ (typically up to 100 mCi) in a sterile shielded syringe. The volume should be between 1 and 5 mL.

-

Inject the [⁹⁹ᵐTc]NaTcO₄ solution into the vial, being careful to equalize the pressure by withdrawing an equivalent volume of nitrogen gas if necessary.

-

Gently swirl the vial to ensure complete dissolution of the lyophilized powder. Avoid vigorous shaking to prevent denaturation of the components.

-

Allow the reaction to proceed at room temperature for at least 15 minutes to ensure complete complexation.

-

Before use, visually inspect the reconstituted solution for clarity and the absence of particulate matter.

-

Measure the total activity of the prepared Tc-99m this compound in a dose calibrator and record the time of measurement.

Protocol 2: Quality Control - Radiochemical Purity

The primary radiochemical impurities in a Tc-99m this compound preparation are free pertechnetate ([⁹⁹ᵐTc]NaTcO₄) and reduced-hydrolyzed technetium (⁹⁹ᵐTcO₂). The United States Pharmacopeia (USP) specifies that for Technetium Tc 99m this compound Injection, other chemical forms of radioactivity should not exceed 10.0% of the total radioactivity[1]. Thin-layer chromatography (TLC) is a standard method to determine the radiochemical purity.

Materials:

-

Instant Thin-Layer Chromatography (ITLC-SG) strips

-

Chromatography developing tank

-

Mobile Phase 1: Saline (0.9% NaCl) or Acetone

-

Mobile Phase 2: Acetonitrile:Water (3:1 v/v)

-

Radiochromatogram scanner or a well counter with a system for cutting and counting the strips.

Procedure:

A. Determination of Free Pertechnetate ([⁹⁹ᵐTc]NaTcO₄)

-

Pour a small amount (approximately 1 cm deep) of the saline or acetone mobile phase into the developing tank and cover it to allow the atmosphere to saturate.

-

Using a pencil, draw a faint origin line about 1.5 cm from the bottom of an ITLC-SG strip.

-

Spot a small drop (1-2 µL) of the prepared Tc-99m this compound onto the origin line. Do not allow the spot to dry completely.

-

Place the strip into the developing tank, ensuring the origin is above the solvent level.

-

Allow the solvent to migrate up the strip until it reaches the solvent front (approximately 1 cm from the top).

-

Remove the strip from the tank and allow it to dry.

-

Determine the distribution of radioactivity on the strip using a radiochromatogram scanner or by cutting the strip into two sections (origin and solvent front) and counting each in a well counter.

-

Interpretation:

-

In saline or acetone, the Tc-99m this compound complex and reduced-hydrolyzed technetium remain at the origin (Rf = 0.0-0.1).

-

Free pertechnetate migrates with the solvent front (Rf = 0.9-1.0).

-

B. Determination of Reduced-Hydrolyzed Technetium (⁹⁹ᵐTcO₂)

-

Prepare a developing tank with the acetonitrile:water (3:1) mobile phase.

-

Spot a fresh ITLC-SG strip with the Tc-99m this compound preparation as described above.

-

Develop the chromatogram as previously described.

-

Interpretation:

-

In this solvent system, the Tc-99m this compound complex and free pertechnetate migrate with the solvent front (Rf = 0.9-1.0).

-

Reduced-hydrolyzed technetium remains at the origin (Rf = 0.0-0.1).

-

Calculation of Radiochemical Purity:

-

% Free Pertechnetate = (Counts at solvent front in System A / Total counts in System A) x 100

-

% Reduced-Hydrolyzed Tc = (Counts at origin in System B / Total counts in System B) x 100

-

% Radiochemical Purity (Tc-99m this compound) = 100 - (% Free Pertechnetate + % Reduced-Hydrolyzed Tc)

Table 2: Summary of Chromatographic Systems and Expected Rf Values

| Radiochemical Species | System A (Saline/Acetone on ITLC-SG) | System B (Acetonitrile:Water 3:1 on ITLC-SG) |

| Tc-99m this compound | 0.0 - 0.1 | 0.9 - 1.0 |

| Free Pertechnetate ([⁹⁹ᵐTc]NaTcO₄) | 0.9 - 1.0 | 0.9 - 1.0 |

| Reduced-Hydrolyzed Tc (⁹⁹ᵐTcO₂) | 0.0 - 0.1 | 0.0 - 0.1 |

Table 3: Quality Control Specifications for Tc-99m this compound

| Parameter | Specification |

| Appearance | Clear, colorless solution, free of particulate matter |

| pH | 3.5 - 5.0[1] |

| Radiochemical Purity | ≥ 90%[1] |

| Free Pertechnetate | ≤ 10% (combined with other impurities)[1] |

| Reduced-Hydrolyzed Tc | ≤ 10% (combined with other impurities)[1] |

| Radionuclidic Purity | As per [⁹⁹ᵐTc]NaTcO₄ USP monograph |

| Sterility | Must be prepared under aseptic conditions |

| Pyrogenicity | Must be prepared with pyrogen-free components |

Visualizations

References

Application Notes and Protocols for Intravenous Administration of Lidofenin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the intravenous administration of Technetium Tc 99m Lidofenin (99mTc-Lidofenin), a radiopharmaceutical agent primarily used in hepatobiliary imaging, commonly known as a HIDA (Hepatobiliary Iminodiacetic Acid) scan. The following protocols are intended for research purposes and are synthesized from clinical guidelines and pharmacological literature.

Overview and Mechanism of Action

Technetium Tc 99m this compound is a sterile, clear, and colorless solution of this compound complexed with radioactive technetium-99m (99mTc) in a chelate form suitable for intravenous injection[1][2]. Following intravenous administration, 99mTc-Lidofenin binds to albumin in the bloodstream, which minimizes its renal excretion[3]. It is then transported to the liver, where it is taken up by hepatocytes via organic anion transporter polypeptides (OATPs)[3]. The tracer follows the bilirubin pathway within the hepatocytes without undergoing metabolism and is subsequently excreted into the bile canaliculi[3]. This process allows for the visualization and functional assessment of the liver, gallbladder, and biliary ducts.

Data Summary

The following tables summarize key quantitative data for the intravenous administration of 99mTc-Lidofenin and related compounds in clinical and preclinical studies.

Table 1: Recommended Dosages for Intravenous Administration

| Application/Subject | Recommended Dose (Activity) | Reference |

| Human (Adult) | ||

| Standard Hepatobiliary Imaging | 111–185 MBq (3–5 mCi) | |

| Patients with Hyperbilirubinemia | Higher activity may be needed | |

| Human (Pediatric) | ||

| Infants and Children | 1.8 MBq/kg (0.05 mCi/kg) | |

| Minimum Dose (Infants) | 18.5 MBq (0.5 mCi) | |

| Neonates with Hyperbilirubinemia | Minimum of 37 MBq (1.0 mCi) | |

| Animal (Preclinical) | ||

| Mice (Biological Distribution Study) | 75-111 MBq (2-3 mCi) | |

| Dogs (Hepatic Function Study) | 111-222 MBq (3-6 mCi) of 99mTc-mebrofenin |

Table 2: Pharmacokinetic Parameters of 99mTc-Iminodiacetic Acid Derivatives

| Parameter | Value | Species/Context | Reference |

| Blood Clearance | |||

| Remaining in circulation at 30 min | ~8% of injected activity | Human | |

| Urinary Excretion | |||

| First 2 hours post-injection | ~9% of administered activity | Human | |

| Organ Uptake (Peak Times in Fasting Individuals) | |||

| Liver | By 10 minutes post-injection | Human | |

| Gallbladder | By 30-40 minutes post-injection | Human | |

| Radioactive Half-life of 99mTc | 6.02 hours |

Experimental Protocols

Preparation of 99mTc-Lidofenin for Intravenous Injection

This protocol is based on the reconstitution of a sterile, non-pyrogenic kit.

Materials:

-

This compound for Injection Kit (lyophilized)

-

Sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate Tc99m Injection

-

Sterile, shielded syringe

-

Suitable radiation shield for the reaction vial

-

Preservative-free sodium chloride injection, USP (if dilution is required)

-

Alcohol wipes

Procedure:

-

Inspection: Visually inspect the this compound kit vial for any damage or defects.

-

Aseptic Technique: Perform all subsequent steps using strict aseptic technique.

-

Shielding: Place the reaction vial in a suitable radiation shield with a fitted cap.

-

Reconstitution: a. Using a sterile, shielded syringe, aseptically add 4-5 mL of Sodium Pertechnetate Tc99m Injection to the reaction vial. The total radioactivity should be between 444 MBq and 3.7 GBq (12 to 100 mCi). b. Note: Maintain a nitrogen atmosphere in the vial by not introducing air during reconstitution.

-

Mixing: Gently swirl the vial to ensure complete dissolution of the lyophilized powder.

-

Storage: Store the reconstituted solution at a controlled room temperature (20-25°C) and protect it from light. The reconstituted product contains no preservatives.

-

Quality Control: Before administration, perform radiochemical purity testing to ensure that the percentage of 99mTc as the this compound chelate is not less than 90.0% and not more than 110.0% of the labeled amount. Other chemical forms of radioactivity should not exceed 10.0%.

Intravenous Administration Protocol (Human Subjects)

Patient Preparation:

-

Patients should be fasting for a minimum of 4 hours prior to the study to ensure gallbladder filling.

Procedure:

-

Dosage Calculation: Calculate the required dose based on the patient's age, weight, and clinical indication (see Table 1).

-

Vein Selection: Select a suitable peripheral vein for injection.

-

Administration: Administer the calculated dose of 99mTc-Lidofenin as an intravenous bolus injection.

-

Imaging: Begin dynamic imaging immediately upon injection, typically for 60 minutes. Delayed imaging may be required depending on the research question.

Intravenous Administration Protocol (Animal Models - Mouse)

This protocol is adapted for biological distribution studies.

Procedure:

-

Animal Handling: Anesthetize the mouse using an appropriate method.

-

Injection Site: Inject between 75 MBq and 111 MBq of the 99mTc-Lidofenin solution in a volume not exceeding 0.1 mL into the caudal vein.

-

Observation Period: Maintain the animal for the desired time period (e.g., 1 hour) for biodistribution studies.

-

Sample Collection: At the end of the study period, collect blood and dissect relevant organs (liver, kidneys, stomach, gallbladder, intestines) for radioactivity measurement.

Visualizations

Signaling Pathway of 99mTc-Lidofenin Uptake and Excretion

References

Dynamic SPECT/CT Imaging with Lidofenin Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatobiliary scintigraphy is a cornerstone in the functional assessment of the liver and biliary system. The use of Technetium-99m (99mTc) labeled iminodiacetic acid (IDA) derivatives, such as Lidofenin (HIDA), has been instrumental in diagnosing a range of hepatobiliary disorders.[1][2] Dynamic Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) enhances traditional planar imaging by providing three-dimensional anatomical localization and enabling quantitative analysis of radiotracer uptake and excretion.[3][4][5] This document provides detailed application notes and protocols for conducting dynamic SPECT/CT imaging using 99mTc-Lidofenin and its derivatives to evaluate hepatocellular function and biliary tract patency.

Principle of the Method

99mTc-Lidoefenin is an iminodiacetic acid derivative that, when administered intravenously, is taken up by hepatocytes through a carrier-mediated organic anion transport mechanism, similar to bilirubin. The tracer is then secreted into the biliary canaliculi without undergoing conjugation and flows with bile through the biliary tree into the small intestine. Dynamic SPECT/CT imaging allows for the visualization and quantification of this entire process, providing valuable information on hepatic uptake, intrahepatic and extrahepatic bile duct transit, and gallbladder function.

Applications

Dynamic SPECT/CT with 99mTc-Lidofenin derivatives is a versatile imaging modality with a broad range of clinical and research applications, including:

-

Evaluation of Hepatocellular Function: Quantifying the rate of radiotracer uptake by the liver provides a direct measure of functioning hepatocytes.

-

Diagnosis of Acute Cholecystitis: Failure to visualize the gallbladder within a specified time after radiotracer administration is a key diagnostic indicator.

-

Assessment of Biliary Tract Patency: Visualization of the common bile duct and passage of the tracer into the small intestine confirms patency. Delays or blockages can indicate obstruction.

-

Detection of Bile Leaks: Post-operative or traumatic bile leaks can be precisely localized by observing the extravasation of the radiotracer.

-

Evaluation of Biliary Atresia in Neonates: Differentiating biliary atresia from other causes of neonatal jaundice is a critical application.

-

Assessment of Sphincter of Oddi Dysfunction: Pharmacological intervention with agents like sincalide or morphine can aid in the diagnosis of this condition.

-

Pre- and Post-operative Assessment of Liver Transplant: Evaluating the function of the transplanted liver and the integrity of the biliary anastomosis.

Experimental Protocols

I. Radiolabeling of this compound with 99mTc

Objective: To prepare sterile, non-pyrogenic 99mTc-Lidofenin for intravenous administration.

Materials:

-

Commercially available sterile, non-pyrogenic vial containing this compound and a reducing agent (e.g., stannous chloride).

-

Sterile, oxidant-free 99mTc-pertechnetate eluted from a 99Mo/99mTc generator.

-

Lead-shielded vial.

-

Syringes and needles.

-

Radiochemical purity testing equipment (e.g., thin-layer chromatography).

Protocol:

-

Elution of 99mTc: Elute the 99mTc generator according to the manufacturer's instructions to obtain sterile 99mTc-pertechnetate.

-

Reconstitution: Aseptically add the required amount of 99mTc-pertechnetate to the this compound vial. The typical activity for an adult patient is 3-8 mCi.

-

Incubation: Gently agitate the vial to ensure complete dissolution of the contents and allow the mixture to incubate at room temperature for the time specified by the kit manufacturer (typically 10-15 minutes). This allows for the reduction of 99mTc and its chelation by this compound.

-

Quality Control: Before administration, assess the radiochemical purity of the preparation using thin-layer chromatography. The labeling efficiency should be greater than 95%.

-

Storage: The prepared 99mTc-Lidofenin should be stored in a lead-shielded container and used within the timeframe specified by the manufacturer, typically within 6 hours of preparation.

Note on Labeling Parameters: The radiochemical yield of 99mTc-iminodiacetic acid derivatives is dependent on factors such as the concentration of the reducing agent and the pH of the reaction mixture. Optimal labeling is typically achieved at a neutral pH (around 7).

II. Patient Preparation

Objective: To ensure optimal conditions for the imaging study and minimize the risk of false-positive results.

Protocol:

-

Fasting: Adult patients should fast for a minimum of 2 to 6 hours prior to the study. Children should fast for 2-4 hours, and infants for 2 hours. Prolonged fasting (>24 hours) should be avoided as it can lead to a full gallbladder and prevent tracer entry, mimicking acute cholecystitis.

-

Medication Review: Certain medications can interfere with the study. For example, opiates can cause constriction of the Sphincter of Oddi, preventing tracer flow into the duodenum. A thorough medication history should be obtained.

-

Pre-treatment (if indicated):

-

Prolonged Fasting or TPN: In patients who have fasted for more than 24 hours or are on total parenteral nutrition, pre-treatment with sincalide (a synthetic form of cholecystokinin) can be administered to empty the gallbladder before the radiotracer injection.

-

Suspected Biliary Atresia: In infants being evaluated for biliary atresia, pre-treatment with phenobarbital (5 mg/kg/day for 3-5 days) may be used to enhance biliary excretion of the radiotracer.

-

III. Dynamic SPECT/CT Image Acquisition

Objective: To acquire a series of images that capture the dynamic process of hepatic uptake, biliary excretion, and passage of the radiotracer.

Equipment:

-

Dual-head SPECT/CT scanner equipped with low-energy, high-resolution (LEHR) collimators.

Protocol:

-

Patient Positioning: The patient is positioned supine on the imaging table with the liver and biliary system within the field of view. For SPECT/CT, the arms are typically positioned above the head.

-

Radiotracer Administration: An intravenous bolus of 99mTc-Lidofenin (typically 200 MBq or 5.41 mCi) is administered.

-

Dynamic (Planar) Acquisition - Hepatic Uptake Phase:

-

Immediately following injection, a dynamic planar acquisition is initiated.

-

Parameters: 38 frames of 10 seconds per frame, 128x128 matrix.

-

This phase monitors the extraction of the tracer from the blood and its accumulation in the hepatocytes.

-

-

SPECT/CT Acquisition:

-

This is performed after the initial dynamic phase, at the time of peak hepatic uptake.

-

Parameters: 60 frames (30 per head) of 8 seconds per frame, 256x256 matrix.

-

A low-dose, non-contrast CT scan is acquired for anatomical localization and attenuation correction.

-

-

Dynamic (Planar) Acquisition - Biliary Excretion Phase:

-

This phase immediately follows the SPECT/CT acquisition.

-

Parameters: 20 frames of 60 seconds per frame, 128x128 matrix.

-

This phase monitors the excretion of the tracer from the liver into the biliary ducts and small intestine.

-

-

Delayed Imaging (if necessary): If the gallbladder or small intestine is not visualized within the initial 60 minutes, delayed imaging at 2 to 4 hours, or even up to 24 hours, may be necessary.

Data Analysis and Presentation

Quantitative analysis of dynamic SPECT/CT data can provide objective measures of hepatobiliary function.

Quantitative Parameters:

| Parameter | Description | Typical Normal Values/Interpretation |

| Hepatic Extraction Fraction (HEF) | The percentage of the injected dose extracted by the liver from the blood pool. Calculated from time-activity curves over the liver and heart. | Varies depending on the specific this compound derivative and patient condition. Higher values indicate better hepatocellular function. |

| Time to Peak Liver Activity (Tmax) | The time from injection to the point of maximum radioactivity in the liver. | In normal subjects, maximum liver uptake occurs around 11 minutes post-injection for 99mTc-Mebrofenin. |

| Gallbladder Ejection Fraction (GBEF) | The percentage of gallbladder contents ejected in response to a cholecystagogue (e.g., sincalide). | A GBEF of less than 35% is often considered abnormal. |

| Biliary Excretion Half-Time (T1/2) | The time it takes for the radioactivity in the liver to decrease by half after reaching its peak. | Prolonged half-time may indicate biliary obstruction or hepatocellular dysfunction. |

| Standardized Uptake Value (SUV) | A semi-quantitative measure of tracer uptake in a region of interest, normalized to the injected dose and patient body weight. | Can be used to assess regional liver function. |

Visualizations

Caption: Experimental workflow for dynamic SPECT/CT imaging with this compound derivatives.

Caption: Simplified physiological pathway of 99mTc-Lidofenin.

References

- 1. nucmedtutorials.com [nucmedtutorials.com]

- 2. European Nuclear Medicine Guide [nucmed-guide.app]

- 3. tech.snmjournals.org [tech.snmjournals.org]

- 4. Clinical Applications of Technetium-99m Quantitative Single-Photon Emission Computed Tomography/Computed Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. www-pub.iaea.org [www-pub.iaea.org]

Application Notes and Protocols: Lidofenin for the Diagnosis of Acute Cholecystitis in Research Settings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatobiliary iminodiacetic acid (HIDA) scanning, or cholescintigraphy, is a cornerstone in the functional imaging of the biliary system. Among the various technetium-99m (⁹⁹ᵐTc) labeled iminodiacetic acid derivatives, ⁹⁹ᵐTc-Lidofenin has been established as a valuable radiotracer for the diagnosis of acute cholecystitis. Its mechanism relies on hepatocyte uptake, biliary excretion, and accumulation in the gallbladder, a process contingent on a patent cystic duct. In acute cholecystitis, cystic duct obstruction is the primary pathological event, preventing the radiotracer from entering the gallbladder. These notes provide detailed protocols and data for the application of ⁹⁹ᵐTc-Lidofenin in research settings to investigate acute cholecystitis.

Mechanism of Action

Technetium-99m labeled iminodiacetic acid compounds are transported into hepatocytes via a carrier-mediated organic anion pathway, similar to bilirubin. Following intravenous administration, ⁹⁹ᵐTc-Lidofenin binds to plasma proteins, which facilitates its transport to the liver. In the liver, it is taken up by hepatocytes through specific organic anion transporting polypeptides (OATPs) on the sinusoidal membrane. The radiotracer is then excreted unchanged into the bile canaliculi. In a healthy state, the bile containing ⁹⁹ᵐTc-Lidofenin flows into the gallbladder for storage. In acute cholecystitis, inflammation and obstruction of the cystic duct prevent the entry of the radiotracer into the gallbladder, leading to its non-visualization on imaging.

Figure 1: Simplified signaling pathway of ⁹⁹ᵐTc-Lidofenin transport.

Data Presentation

The diagnostic accuracy of cholescintigraphy using iminodiacetic acid derivatives like Lidofenin is high. The primary endpoint in research studies is often the sensitivity and specificity for detecting cystic duct obstruction, which is the hallmark of acute cholecystitis.

| Study Parameter | Cholescintigraphy (HIDA) | Ultrasound (US) | Computed Tomography (CT) | Reference |

| Sensitivity | 86% - 97% | 48% - 81% | 85% - 94% | [1][2][3][4][5] |

| Specificity | 94% - 100% | 80% - 83% | 59% - 100% | |

| Positive Predictive Value | 97.2% | - | - | |

| Negative Predictive Value | 98.3% | - | - |

Table 1: Comparative Diagnostic Accuracy of Imaging Modalities for Acute Cholecystitis.

| Radiotracer | Hepatocyte Extraction Efficiency | Time to Peak Liver Activity | Urinary Excretion (2 hours) | Reference |